4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan
Description
4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan, also known as this compound, is a useful research compound. Its molecular formula is C8H11N5O3S and its molecular weight is 257.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-hydrazinyl-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3S/c1-13(2)17(14,15)6-4-3-5(10-9)7-8(6)12-16-11-7/h3-4,10H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDDJYGQJSTHTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157059 | |
Record name | 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131467-86-2 | |
Record name | 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131467862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How sensitive is DBD-H in detecting aldehydes and ketones?
A: Studies using high-performance liquid chromatography (HPLC) with fluorescence detection have shown that DBD-H can detect aldehydes and ketones at femtomole levels. For example, the detection limit for propionaldehyde was determined to be 120 fmol. [, ]
Q2: Are there any differences in the sensitivity of DBD-H towards different types of carbonyl compounds?
A: While DBD-H reacts with both aldehydes and ketones, research suggests it might be more suitable for detecting ketones. A comparative study found that another reagent, 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine (NBD-H.NH2NH2), displayed higher sensitivity towards aldehydes. []
Q3: Can DBD-H be used to quantify aldehydic compounds in complex biological samples?
A: Yes, research has demonstrated the successful application of DBD-H in quantifying aldehydic choline glycerophospholipids present in oxidized red blood cell membranes. This highlights the reagent's utility in analyzing complex biological samples. []
Q4: What are the advantages of using DBD-H over other fluorescent labeling reagents for aldehyde and ketone detection?
A4: DBD-H offers several advantages over some other reagents:
- High Sensitivity: It exhibits high sensitivity, particularly towards ketones, enabling detection at very low concentrations. [, ]
- Versatility: It can be used to analyze a range of samples, including biological samples like red blood cell membranes. []
- Compatibility with HPLC: DBD-hydrazones can be effectively separated and analyzed using HPLC with fluorescence detection. [, , ]
Q5: What are some specific applications of DBD-H in food analysis?
A: DBD-H has been successfully employed to determine the concentration of 2-Thioxo-3-pyrrolidinecarbaldehyde (TPC) in salted radish root (Takuan-zuke). This demonstrates its applicability in assessing the quality of processed food products. []
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